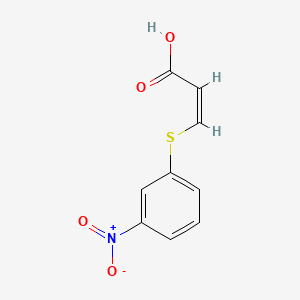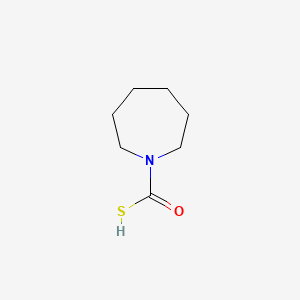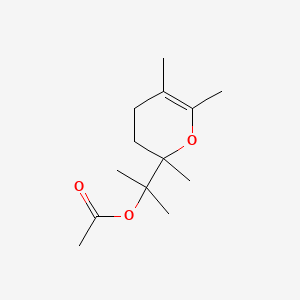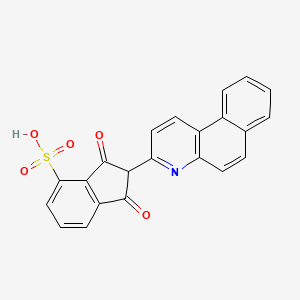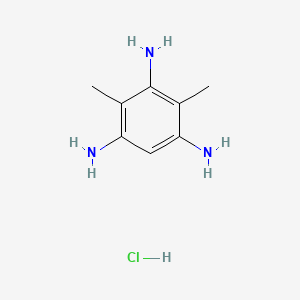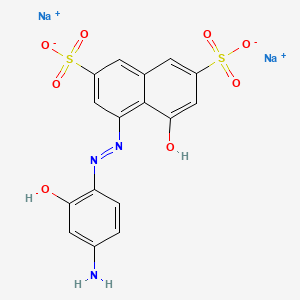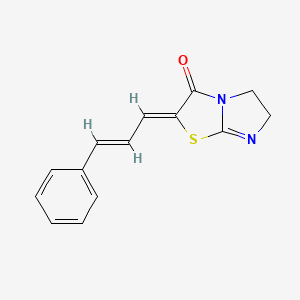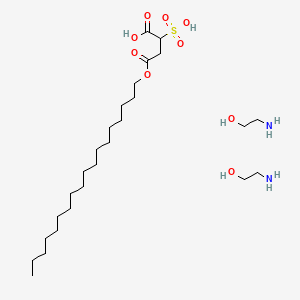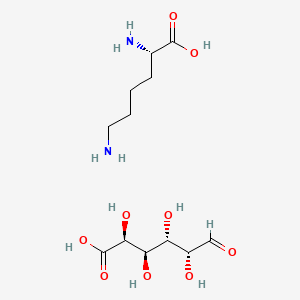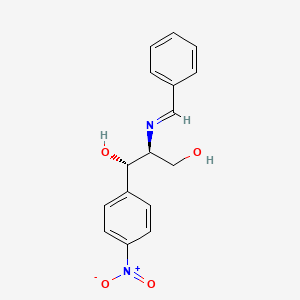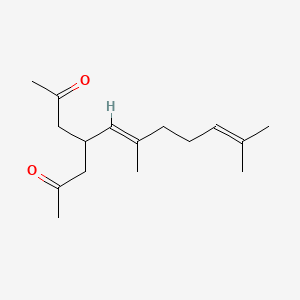
4-(2,6-Dimethylhepta-1,5-dienyl)heptane-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,6-Dimethylhepta-1,5-dienyl)heptan-2,6-dion ist eine organische Verbindung mit der Summenformel C16H26O2 und einem Molekulargewicht von 250,376 g/mol Es zeichnet sich durch seine einzigartige Struktur aus, die ein Heptan-Rückgrat mit zwei Ketongruppen und eine Dimethylhepta-dienyl-Seitenkette umfasst.
Vorbereitungsmethoden
Die Synthese von 4-(2,6-Dimethylhepta-1,5-dienyl)heptan-2,6-dion beinhaltet typischerweise die Reaktion geeigneter Vorläufer unter kontrollierten Bedingungen. Ein üblicher Syntheseweg umfasst die Verwendung von Dimethylhepta-dienyl-Vorläufern und Heptan-2,6-dion in Gegenwart eines Katalysators. Die Reaktion wird unter bestimmten Temperatur- und Druckbedingungen durchgeführt, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute erhalten wird .
In industriellen Umgebungen kann die Produktion dieser Verbindung großtechnische Reaktionen unter Verwendung ähnlicher Vorläufer und Katalysatoren umfassen. Die Reaktionsbedingungen werden optimiert, um die Ausbeute zu maximieren und Nebenprodukte zu minimieren. Der industrielle Prozess kann auch Reinigungsschritte wie Destillation oder Umkristallisation umfassen, um die Verbindung in reiner Form zu erhalten .
Analyse Chemischer Reaktionen
4-(2,6-Dimethylhepta-1,5-dienyl)heptan-2,6-dion durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann unter Verwendung gängiger Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine oder mehrere ihrer funktionellen Gruppen durch andere Gruppen ersetzt werden.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole erzeugen kann .
Wissenschaftliche Forschungsanwendungen
4-(2,6-Dimethylhepta-1,5-dienyl)heptan-2,6-dion hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Vorläufer bei der Synthese komplexerer organischer Moleküle verwendet.
Industrie: Es wird bei der Herstellung verschiedener industrieller Chemikalien und Materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 4-(2,6-Dimethylhepta-1,5-dienyl)heptan-2,6-dion beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Ketongruppen und die Dienyl-Seitenkette der Verbindung ermöglichen es ihr, an verschiedenen chemischen Reaktionen teilzunehmen, die biologische Systeme beeinflussen können. So kann es beispielsweise bestimmte Enzyme hemmen oder mit Zellrezeptoren interagieren, was zu Veränderungen der Zellfunktion führt .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-(2,6-Dimethylhepta-1,5-dienyl)heptane-2,6-dione involves its interaction with specific molecular targets and pathways. The compound’s ketone groups and dienyl side chain allow it to participate in various chemical reactions, which can affect biological systems. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular function .
Vergleich Mit ähnlichen Verbindungen
4-(2,6-Dimethylhepta-1,5-dienyl)heptan-2,6-dion kann mit ähnlichen Verbindungen verglichen werden, wie z. B.:
Die Einzigartigkeit von 4-(2,6-Dimethylhepta-1,5-dienyl)heptan-2,6-dion liegt in seiner spezifischen Struktur, die ihm besondere chemische und physikalische Eigenschaften verleiht und ihn für eine Vielzahl von Anwendungen geeignet macht .
Eigenschaften
CAS-Nummer |
84878-53-5 |
|---|---|
Molekularformel |
C16H26O2 |
Molekulargewicht |
250.38 g/mol |
IUPAC-Name |
4-[(1E)-2,6-dimethylhepta-1,5-dienyl]heptane-2,6-dione |
InChI |
InChI=1S/C16H26O2/c1-12(2)7-6-8-13(3)9-16(10-14(4)17)11-15(5)18/h7,9,16H,6,8,10-11H2,1-5H3/b13-9+ |
InChI-Schlüssel |
VQJBKPGRSJADAG-UKTHLTGXSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/C(CC(=O)C)CC(=O)C)/C)C |
Kanonische SMILES |
CC(=CCCC(=CC(CC(=O)C)CC(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


